molecular formula C19H21N7O2 B12162257 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide

Cat. No.: B12162257
M. Wt: 379.4 g/mol
InChI Key: WKSNAULVXKCJCU-UHFFFAOYSA-N
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Description

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolopyridazine core and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide typically involves multiple steps. The initial step often includes the formation of the triazolopyridazine core through cyclization reactions. This is followed by the introduction of the methoxy group and the benzimidazole moiety. The final step involves the coupling of the triazolopyridazine core with the benzimidazole derivative under specific reaction conditions, such as the use of coupling agents and solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core and the benzimidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]butanamide

InChI

InChI=1S/C19H21N7O2/c1-25-14-7-4-3-6-13(14)21-17(25)12-20-18(27)9-5-8-15-22-23-16-10-11-19(28-2)24-26(15)16/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3,(H,20,27)

InChI Key

WKSNAULVXKCJCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

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